(3-Chloro-5-ethylpyridin-4-yl)methanol
Description
(3-Chloro-5-ethylpyridin-4-yl)methanol is a pyridine derivative characterized by a chlorine atom at position 3, an ethyl group at position 5, and a hydroxymethyl (-CH2OH) substituent at position 4 of the pyridine ring. The hydroxymethyl group enhances solubility in polar solvents, while the chloro and ethyl substituents influence electronic and steric properties, affecting reactivity and biological interactions .
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
(3-chloro-5-ethylpyridin-4-yl)methanol |
InChI |
InChI=1S/C8H10ClNO/c1-2-6-3-10-4-8(9)7(6)5-11/h3-4,11H,2,5H2,1H3 |
InChI Key |
RZDWCSCADOLEJI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=CC(=C1CO)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Key Observations:
Substituent Positioning: The target compound’s substituents (Cl at 3, ethyl at 5, -CH2OH at 4) create a distinct electronic environment. In contrast, (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol features a dimethoxymethyl group at position 3, which increases steric bulk and electron-donating capacity compared to the ethyl group in the target compound.
Methoxy (-OCH3) and dimethoxymethyl (-CH(OCH3)2) groups in analogues improve oxidative stability but may limit reactivity in nucleophilic substitution reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
